molecular formula C22H18ClN3OS B15079364 3-(benzylsulfanyl)-4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole

3-(benzylsulfanyl)-4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole

Cat. No.: B15079364
M. Wt: 407.9 g/mol
InChI Key: HAXVHPAHUCABIP-UHFFFAOYSA-N
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Description

3-(benzylsulfanyl)-4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with benzylsulfanyl, chlorophenyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfanyl)-4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, and benzylthiol with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfanyl)-4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(benzylsulfanyl)-4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(benzylsulfanyl)-4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the presence of electron-donating and electron-withdrawing groups can affect the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzylsulfanyl)-4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole
  • 3-(benzylsulfanyl)-4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole
  • 3-(benzylsulfanyl)-4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole

Uniqueness

3-(benzylsulfanyl)-4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole is unique due to the specific combination of substituents on the triazole ring. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups can significantly influence its chemical reactivity and biological activity. This unique combination of substituents makes it a valuable compound for various applications.

Properties

Molecular Formula

C22H18ClN3OS

Molecular Weight

407.9 g/mol

IUPAC Name

3-benzylsulfanyl-4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazole

InChI

InChI=1S/C22H18ClN3OS/c1-27-20-13-7-17(8-14-20)21-24-25-22(28-15-16-5-3-2-4-6-16)26(21)19-11-9-18(23)10-12-19/h2-14H,15H2,1H3

InChI Key

HAXVHPAHUCABIP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC4=CC=CC=C4

Origin of Product

United States

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